molecular formula C13H22O2 B6317222 l-Menthyl acrylate CAS No. 4835-96-5

l-Menthyl acrylate

Cat. No.: B6317222
CAS No.: 4835-96-5
M. Wt: 210.31 g/mol
InChI Key: XJBRSZAYOKVFRH-GRYCIOLGSA-N
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Description

L-Menthyl acrylate is an organic compound known for its colorless to yellowish appearance and mint-like aroma. It is an ester formed from menthol and acrylic acid. This compound is commonly used in the fragrance industry, particularly in perfumes and cosmetics, due to its cooling and refreshing effect. It is also utilized in the synthesis of specific polymeric materials .

Mechanism of Action

Preparation Methods

L-Menthyl acrylate is typically synthesized by reacting menthol with acrylic acid. The process involves adding an acid catalyst to the reaction solvent, followed by the addition of menthol and acrylic acid in an appropriate ratio. The reaction mixture is then heated until the reaction is complete . Industrial production methods often involve similar procedures but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

L-Menthyl acrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions. Common reagents used in these reactions include free radical initiators like 2,2′-azobisisobutyronitrile (AIBN) for polymerization . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, polymerization of this compound can result in the formation of homopolymers or copolymers with distinct properties .

Scientific Research Applications

Comparison with Similar Compounds

L-Menthyl acrylate can be compared with other similar compounds such as menthyl methacrylate, citronellyl methacrylate, and isobornyl methacrylate. These compounds share similar structures and properties but differ in their specific applications and reactivity. For instance, menthyl methacrylate is often used in pressure-sensitive adhesives, while citronellyl methacrylate is explored for its renewable nature and potential in green chemistry . The uniqueness of this compound lies in its mint-like aroma and its specific use in the fragrance industry .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRSZAYOKVFRH-GRYCIOLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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